5-Benzyl-2-imino-1,3-selenazolidin-4-one
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Overview
Description
5-Benzyl-2-imino-1,3-selenazolan-4-one is a heterocyclic compound containing selenium, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-imino-1,3-selenazolan-4-one typically involves the reaction of benzylamine with selenium dioxide and a suitable carbonyl compound under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of 5-benzyl-2-imino-1,3-selenazolan-4-one may involve continuous flow reactors to ensure consistent quality and yield. The process includes the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-imino-1,3-selenazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol form.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-2-imino-1,3-selenazolan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex selenazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique selenium-containing structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-2-imino-1,3-selenazolan-4-one involves its interaction with biological molecules through its selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can lead to the modulation of various cellular pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole: Contains sulfur instead of selenium and exhibits different chemical reactivity and biological activity.
Imidazole: Lacks selenium and has a different electronic structure, leading to distinct chemical properties.
Oxazole: Contains oxygen instead of selenium and has different applications in medicinal chemistry.
Uniqueness
5-Benzyl-2-imino-1,3-selenazolan-4-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom enhances the compound’s reactivity and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H10N2OSe |
---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
2-amino-5-benzyl-1,3-selenazol-4-one |
InChI |
InChI=1S/C10H10N2OSe/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13) |
InChI Key |
UHOZWASUJQUSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N=C([Se]2)N |
Origin of Product |
United States |
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